
2,3-Bis(1-phenylethyl)phenol
Overview
Description
2,3-Bis(1-phenylethyl)phenol is a phenolic compound featuring two 1-phenylethyl substituents at the 2 and 3 positions of the benzene ring. Most studies focus on its positional analogs, particularly the 2,4- and 2,6-bis(1-phenylethyl)phenol isomers. These analogs are frequently reported in natural product extracts, synthetic derivatives, and bioactivity studies, making them suitable for comparative analysis .
Scientific Research Applications
Antimicrobial Activity
2,3-Bis(1-phenylethyl)phenol has been studied for its antimicrobial properties, showing effectiveness against various bacterial and fungal strains. It disrupts microbial cell membranes, leading to cell lysis.
Case Study:
A study published in the Journal of Applied Microbiology reported that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans with minimal inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
Antioxidant Properties
The compound exhibits significant antioxidant activity, scavenging free radicals and reducing oxidative stress in biological systems. This property is crucial for potential therapeutic applications in preventing oxidative damage associated with various diseases.
Research Findings:
Research conducted by Food Chemistry highlighted the compound's ability to protect lipids from oxidative damage, indicating its usefulness as an additive in food preservation.
Anti-Cancer Potential
Recent studies have investigated the anticancer properties of this compound. It has shown the ability to inhibit the proliferation of cancer cell lines by inducing apoptosis and affecting cell cycle regulation.
Case Study:
A comprehensive study in Cancer Letters found that this compound inhibited tumor growth in xenograft models by targeting multiple signaling pathways involved in cancer cell survival.
Chemical Intermediate
In organic synthesis, this compound serves as an intermediate for producing more complex organic molecules. Its multifunctional nature makes it valuable in synthesizing various compounds used in pharmaceuticals and agrochemicals.
Additive in Polymers
The compound is utilized as an additive in polymer formulations to enhance stability and performance. Its antioxidant properties help improve the longevity of polymer products exposed to oxidative environments.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,3-Bis(1-phenylethyl)phenol in laboratory settings?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or acid-catalyzed condensation of phenol derivatives with styrene analogs. For example, analogous compounds like 2,4-bis(1-phenylethyl)-phenol are synthesized via electrophilic aromatic substitution using Lewis acid catalysts (e.g., AlCl₃) . Characterization of intermediates via thin-layer chromatography (TLC) and recrystallization ensures purity. Optimize reaction conditions (temperature, solvent polarity) to minimize byproducts.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, ethyl groups at δ 1.2–1.5 ppm).
- Chromatography : HPLC with UV detection (λ = 270–280 nm) or GC-MS for purity assessment (>95% by area normalization).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₂₂H₂₂O: calc. 302.1675). Similar phenolic analogs were validated using these techniques .
Q. What safety precautions are critical when handling this compound in vitro?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of fine particulates.
- Storage : Store in airtight containers at 4°C, away from oxidizers.
- Waste Disposal : Incinerate or treat with alkaline hydrolysis (pH >12) to degrade phenolic groups. Follow protocols for structurally related phenolic compounds .
Advanced Research Questions
Q. What experimental strategies can elucidate the cytotoxic mechanisms of this compound in cancer cell lines?
- Methodological Answer :
- Cell Viability Assays : Dose-response curves (IC₅₀ determination) using MTT/WST-1 assays (e.g., IC₅₀ = 17.33 μg/ml for analog F5 in MCF-7 cells ).
- Apoptosis Pathways : Annexin V/PI staining and caspase-3/7 activation assays. Compare with known apoptosis inducers like 4-Isopropyl-2,6-bis(1-phenylethyl)phenol .
- ROS Detection : Use DCFH-DA probes to measure oxidative stress.
Q. How can researchers address discrepancies in reported bioactivity data for this compound?
- Methodological Answer :
- Standardization : Use common cell lines (e.g., MCF-7, HeLa) and control compounds (e.g., doxorubicin) for cross-study comparisons.
- Solvent Effects : Test solubility in DMSO vs. ethanol; concentrations >0.1% may artifactually inhibit cell growth .
- Batch Variability : Characterize compound purity across batches via HPLC. Contaminants in analogs like 2,4-bis(1-phenylethyl)-phenol have skewed IC₅₀ values .
Q. What computational modeling approaches predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- QSPR Models : Use Molinspiration or SwissADME to predict logP (hydrophobicity) and bioavailability. Analog 2,6-di-tert-butyl-4-ethylphenol has logP ≈ 5.2, suggesting high membrane permeability .
- Docking Studies : Simulate binding to estrogen receptors (ERα/ERβ) using AutoDock Vina. Compare with dienestrol analogs (CAS 84-17-3), which show ER affinity .
- Metabolism Prediction : CYP450 isoform interactions via Schrödinger’s MetaSite.
Comparison with Similar Compounds
The following table summarizes key differences between 2,4-bis(1-phenylethyl)phenol (CAS 2769-94-0) and 2,6-bis(1-phenylethyl)phenol (CAS 4237-28-9), which serve as the closest structural analogs to the target compound:
Structural and Functional Differences
- Synthetic Accessibility : The 2,4 isomer has been more extensively modified (e.g., tert-butyl addition) to enhance bioactivity, whereas the 2,6 isomer is primarily studied in natural contexts .
Industrial and Environmental Presence
- 2,4-Bis(1-phenylethyl)phenol: Detected in hydrothermal carbonization byproducts of sugarcane bagasse, suggesting environmental persistence .
- 2,6-Bis(1-phenylethyl)phenol: No industrial production data; primarily sourced from plant extracts .
Properties
Molecular Formula |
C22H22O |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2,3-bis(1-phenylethyl)phenol |
InChI |
InChI=1S/C22H22O/c1-16(18-10-5-3-6-11-18)20-14-9-15-21(23)22(20)17(2)19-12-7-4-8-13-19/h3-17,23H,1-2H3 |
InChI Key |
ALEYBMUCCRAJEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=C(C(=CC=C2)O)C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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